Journal Name:Russian Journal of Nondestructive Testing
Journal ISSN:1061-8309
IF:0.674
Journal Website:http://www.springer.com/materials/characterization+%26+evaluation/journal/11181
Year of Origin:0
Publisher:Pleiades Publishing
Number of Articles Per Year:100
Publishing Cycle:Monthly
OA or Not:Not
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-06-12 , DOI:
10.1038/s41592-023-01908-w
Most approaches to transcript quantification rely on fixed reference annotations; however, the transcriptome is dynamic and depending on the context, such static annotations contain inactive isoforms for some genes, whereas they are incomplete for others. Here we present Bambu, a method that performs machine-learning-based transcript discovery to enable quantification specific to the context of interest using long-read RNA-sequencing. To identify novel transcripts, Bambu estimates the novel discovery rate, which replaces arbitrary per-sample thresholds with a single, interpretable, precision-calibrated parameter. Bambu retains the full-length and unique read counts, enabling accurate quantification in presence of inactive isoforms. Compared to existing methods for transcript discovery, Bambu achieves greater precision without sacrificing sensitivity. We show that context-aware annotations improve quantification for both novel and known transcripts. We apply Bambu to quantify isoforms from repetitive HERVH-LTR7 retrotransposons in human embryonic stem cells, demonstrating the ability for context-specific transcript expression analysis.
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-06-01 , DOI:
10.1038/s41592-023-01924-w
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-06-29 , DOI:
10.1038/s41592-023-01917-9
Phylogenetic models of molecular evolution are central to numerous biological applications spanning diverse timescales, from hundreds of millions of years involving orthologous proteins to just tens of days relating to single cells within an organism. A fundamental problem in these applications is estimating model parameters, for which maximum likelihood estimation is typically employed. Unfortunately, maximum likelihood estimation is a computationally expensive task, in some cases prohibitively so. To address this challenge, we here introduce CherryML, a broadly applicable method that achieves several orders of magnitude speedup by using a quantized composite likelihood over cherries in the trees. The massive speedup offered by our method should enable researchers to consider more complex and biologically realistic models than previously possible. Here we demonstrate CherryML’s utility by applying it to estimate a general 400 × 400 rate matrix for residue–residue coevolution at contact sites in three-dimensional protein structures; we estimate that using current state-of-the-art methods such as the expectation-maximization algorithm for the same task would take >100,000 times longer.
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-07-10 , DOI:
10.1038/s41592-023-01937-5
We developed LIONESS, a technology that leverages improvements to optical super-resolution microscopy and prior information on sample structure via machine learning to overcome the limitations (in 3D-resolution, signal-to-noise ratio and light exposure) of optical microscopy of living biological specimens. LIONESS enables dense reconstruction of living brain tissue and morphodynamics visualization at the nanoscale.
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-06-29 , DOI:
10.1038/s41592-023-01909-9
Jointly profiling the transcriptome, chromatin accessibility and other molecular properties of single cells offers a powerful way to study cellular diversity. Here we present MultiVI, a probabilistic model to analyze such multiomic data and leverage it to enhance single-modality datasets. MultiVI creates a joint representation that allows an analysis of all modalities included in the multiomic input data, even for cells for which one or more modalities are missing. It is available at scvi-tools.org.
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-06-29 , DOI:
10.1038/s41592-023-01932-w
As long-read sequencing technologies are becoming increasingly popular, a number of methods have been developed for the discovery and analysis of structural variants (SVs) from long reads. Long reads enable detection of SVs that could not be previously detected from short-read sequencing, but computational methods must adapt to the unique challenges and opportunities presented by long-read sequencing. Here, we summarize over 50 long-read-based methods for SV detection, genotyping and visualization, and discuss how new telomere-to-telomere genome assemblies and pangenome efforts can improve the accuracy and drive the development of SV callers in the future.
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-07-20 , DOI:
10.1038/s41592-023-01958-0
Open-3DSIM is an open-source reconstruction platform for three-dimensional structured illumination microscopy. We demonstrate its superior performance for artifact suppression and high-fidelity reconstruction relative to other algorithms on various specimens and over a range of signal-to-noise levels. Open-3DSIM also offers the capacity to extract dipole orientation, paving a new avenue for interpreting subcellular structures in six dimensions (xyzθλt). The platform is available as MATLAB code, a Fiji plugin and an Exe application to maximize user-friendliness.
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-06-09 , DOI:
10.1038/s41592-023-01923-x
The rise of genomic big data has transformed many aspects of the decades-long research on phylogenetic relationship inference. To maximize information extracted from sequenced biomolecules, computational pipelines have been developed that include steps such as genome assembly, annotation and orthology identification, all of which are equipped with dedicated algorithms. Despite being remarkably powerful, these complex pipelines also set up high barriers in terms of data quality, bioinformatics expertise and computational capability. To ease the task of phylogenomic inference, Fritz Sedlazeck at Baylor College of Medicine, Christophe Dessimoz at the University of Lausanne and their colleagues cooperated to develop Read2Tree, an efficient and accurate method for building trees directly from raw sequencing reads.
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-06-09 , DOI:
10.1038/s41592-023-01922-y
Addressing this problem required an interdisciplinary approach. The researchers combined their expertise in flexible bioelectronics with imaging-based spatial transcriptomics and advanced data analysis methods to link electrical recordings of cardiomyocytes or neurons with the cells’ gene expression. They first recorded extracellular activity from cardiomyocyte or neuronal cultures using flexible bioelectronics devices in which each electrode could be identified with a fluorescent barcode. They then followed up with in situ sequencing. Given the fluorescently barcoded electrodes and the need for cells to be in direct contact with the electrodes, the researchers could link gene expression profiles with the recorded cells.
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-07-14 , DOI:
10.1038/s41592-023-01974-0
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | MATERIALS SCIENCE, CHARACTERIZATION & TESTING 材料科学:表征与测试4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
53.80 | 13 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://www.springer.com/materials/characterization+%26+evaluation/journal/11181